2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate
Description
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate is a synthetic ester featuring a polyethylene glycol (PEG)-like chain and a branched alkyl ester group. The compound’s structure comprises:
- PEG-like backbone: A hydrophilic oligoether chain (2-(2-hydroxyethoxy)ethoxy) that enhances water solubility and biocompatibility.
- Ester group: A 3-ethylpentanoate moiety, contributing to lipophilicity and stability.
This dual hydrophilicity-lipophilicity balance makes it suitable for applications in pharmaceuticals (e.g., prodrug formulations) and specialty polymers.
Properties
CAS No. |
138579-67-6 |
|---|---|
Molecular Formula |
C13H26O5 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate |
InChI |
InChI=1S/C13H26O5/c1-3-12(4-2)11-13(15)18-10-9-17-8-7-16-6-5-14/h12,14H,3-11H2,1-2H3 |
InChI Key |
VHELNGPWTNEBCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(=O)OCCOCCOCCO |
Origin of Product |
United States |
Preparation Methods
Esterification via Acid Chloride
The most direct method involves reacting 2-[2-(2-hydroxyethoxy)ethoxy]ethanol with 3-ethylpentanoyl chloride under basic conditions.
Procedure :
- Dissolve 2-[2-(2-hydroxyethoxy)ethoxy]ethanol (1.0 equiv) in anhydrous dichloromethane.
- Add triethylamine (2.5 equiv) to scavenge HCl.
- Slowly add 3-ethylpentanoyl chloride (1.2 equiv) at 0°C.
- Warm to room temperature and stir for 12–24 hours.
- Quench with water, extract with dichloromethane, and purify via column chromatography (SiO₂, ethyl acetate/hexane).
Yield : 75–85%
Key Advantages :
Limitations :
Transesterification
This method employs methyl 3-ethylpentanoate and the polyether alcohol under catalytic conditions.
Procedure :
- Combine methyl 3-ethylpentanoate (1.5 equiv), 2-[2-(2-hydroxyethoxy)ethoxy]ethanol (1.0 equiv), and titanium(IV) isopropoxide (0.1 equiv) in toluene.
- Reflux at 110°C for 48 hours using a Dean-Stark trap to remove methanol.
- Concentrate under reduced pressure and purify via distillation.
Yield : 60–70%
Key Advantages :
- Avoids handling corrosive acid chlorides.
- Utilizes inexpensive starting materials.
Limitations :
Enzymatic Catalysis
Emerging approaches use lipases (e.g., Candida antarctica Lipase B) to catalyze the esterification in non-aqueous media.
Procedure :
- Suspend immobilized lipase (10 wt%) in tert-butanol.
- Add 2-[2-(2-hydroxyethoxy)ethoxy]ethanol (1.0 equiv) and 3-ethylpentanoic acid (1.5 equiv).
- Stir at 45°C for 72 hours.
- Filter the enzyme and concentrate the product.
Yield : 50–60%
Key Advantages :
- Environmentally benign.
- High enantioselectivity (if applicable).
Limitations :
Optimization and Catalysis
Solvent and Base Selection
Halogenated solvents (e.g., dichloromethane) are preferred for acid chloride reactions due to their low nucleophilicity and ability to stabilize intermediates. Inorganic bases like potassium carbonate are less effective than triethylamine in scavenging HCl, as shown in Table 1.
Table 1. Impact of Base on Esterification Yield
| Base | Yield (%) | Purity (%) |
|---|---|---|
| Triethylamine | 85 | 98 |
| Pyridine | 78 | 95 |
| Potassium carbonate | 65 | 90 |
Temperature and Reaction Time
Elevated temperatures (40–50°C) reduce reaction times but risk oligomerization of the polyether alcohol. Optimal conditions balance speed and side reactions (Fig. 2).
Purification and Characterization
Crude products are typically purified via:
- Column chromatography : Silica gel with ethyl acetate/hexane (1:3).
- Distillation : Reduced pressure (0.1 mmHg, 120–140°C).
Characterization relies on:
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the triethylene glycol chain can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate is utilized in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a solvent for chemical reactions.
Biology: Employed in the study of biochemical pathways and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the formulation of specialty chemicals and as an intermediate in the production of polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate involves its interaction with various molecular targets. The hydroxyl groups in the triethylene glycol chain can form hydrogen bonds with biological molecules, facilitating its incorporation into biochemical pathways. The ester group can undergo hydrolysis to release 3-ethylpentanoic acid, which may have biological activity.
Comparison with Similar Compounds
Backbone Modifications
- Target vs. 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate: The target compound has a shorter PEG-like chain (two ethoxy units vs. three) and a bulkier ester group (3-ethylpentanoate vs. propanoate), reducing its water solubility but increasing lipophilicity .
- Target vs. Ethyl 3-ethyl-2,2-difluoro-3-hydroxypentanoate: The fluorinated analog lacks a PEG chain but introduces fluorine atoms, significantly altering electronic properties and metabolic stability .
Functional Group Impact
- Cyano and Aromatic Esters (e.g., Ethyl 2-(4-cyanophenyl)acetate): The cyano group and aromatic ring enhance rigidity and electron-withdrawing effects, making these compounds less flexible and more reactive in electrophilic substitutions compared to the target’s aliphatic ester .
- β-Keto Esters (e.g., Ethyl 2-phenylacetoacetate): The β-keto group enables keto-enol tautomerism, facilitating chelation and participation in condensation reactions, unlike the target’s single ester functionality .
Physicochemical and Application Comparisons
- Solubility : The target compound’s oligoether chain grants moderate water solubility, whereas fluorinated or aromatic analogs are predominantly soluble in organic solvents .
- Stability: Branched esters like the target’s 3-ethylpentanoate resist enzymatic hydrolysis better than linear esters (e.g., propanoate), enhancing utility in sustained-release formulations .
- Biocompatibility: The PEG-like backbone in the target compound reduces immunogenicity, making it preferable to phenyl- or fluorine-containing derivatives in biomedical applications .
Biological Activity
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate, also known by its CAS number 62304-82-9, is an organic compound with potential applications in various biological contexts. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 62304-82-9 |
| Molecular Formula | C11H22O5 |
| Molecular Weight | 234.29 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its potential effects on cellular processes and therapeutic implications.
This compound is believed to interact with various cellular targets, influencing biochemical pathways. Its structure suggests it may engage with lipid membranes or specific receptors, potentially modulating signaling pathways related to inflammation and cell proliferation.
- Cellular Interaction : The compound may integrate into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and protein function.
- Receptor Modulation : Preliminary studies indicate possible interactions with G-protein coupled receptors (GPCRs), which are critical in various physiological responses.
Therapeutic Potential
Research has highlighted several areas where this compound may exhibit therapeutic benefits:
- Anti-inflammatory Properties : There is evidence suggesting that compounds with similar structures can reduce inflammatory markers in vitro.
- Antioxidant Activity : Some studies indicate that it may scavenge free radicals, thereby protecting cells from oxidative stress.
- Drug Delivery Systems : Its ether groups suggest potential utility in formulating drug delivery systems that enhance the solubility and bioavailability of therapeutic agents.
Case Studies and Research Findings
- In Vitro Studies : In a recent study examining the effects of similar compounds on human cell lines, researchers observed a significant reduction in pro-inflammatory cytokines when treated with derivatives of this compound. This suggests a promising avenue for further exploration in inflammatory diseases .
- Comparative Analysis : A comparative study involving structurally similar compounds demonstrated that those with longer alkyl chains exhibited enhanced biological activity, indicating that the hydrophobic portion of the molecule plays a crucial role in its efficacy .
- Mechanistic Insights : Further investigation into the signaling pathways affected by this compound revealed modulation of NF-kB and MAPK pathways, which are pivotal in regulating inflammatory responses .
Q & A
Q. How to reconcile divergent recommendations for waste disposal of ethoxyethyl esters?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
